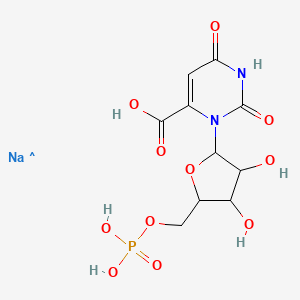

Orotidine 5'-monophosphate trisodium salt

Description

Biological Role as a Pyrimidine (B1678525) Nucleotide Precursor

The primary and most crucial function of Orotidine (B106555) 5'-monophosphate is its role in the de novo synthesis of pyrimidine nucleotides. microbenotes.com This pathway is essential for creating the pyrimidine bases required for DNA and RNA synthesis. creative-proteomics.com The synthesis of pyrimidines is a highly conserved process across bacteria, fungi, plants, and animals. wikipedia.orgnih.gov

The de novo pathway begins with simple molecules like bicarbonate, glutamine, and aspartate and proceeds through a series of enzymatic steps to build the pyrimidine ring structure. microbenotes.comcreative-proteomics.com OMP is the final intermediate in this sequence. wikipedia.org It is formed from orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT). wikipedia.orgmedchemexpress.com

Once formed, OMP is immediately acted upon by the enzyme Orotidine 5'-phosphate decarboxylase (OMPDC), which catalyzes the decarboxylation of OMP to form Uridine (B1682114) 5'-monophosphate (UMP). wikipedia.org This reaction is the final and irreversible step in the de novo synthesis of UMP. ebi.ac.uk UMP then serves as the precursor for all other pyrimidine nucleotides, including Uridine triphosphate (UTP), Cytidine (B196190) triphosphate (CTP), and the deoxyribonucleotide Thymidine (B127349) triphosphate (dTTP) used in DNA. wikipedia.orgwikipedia.org

| Step | Substrate(s) | Enzyme | Product |

| 5 | Orotate + PRPP | Orotate phosphoribosyltransferase (OPRT) | Orotidine 5'-monophosphate (OMP) |

| 6 | Orotidine 5'-monophosphate (OMP) | Orotidine 5'-phosphate decarboxylase (OMPDC) | Uridine 5'-monophosphate (UMP) |

Historical Perspective of Orotidine 5'-Monophosphate Research

The elucidation of the pyrimidine biosynthetic pathway was a significant achievement in biochemistry. The work of American biochemist Arthur Kornberg and his colleagues in the 1950s was instrumental in defining the enzymatic synthesis of nucleotides. acs.orgresearchgate.netbritannica.com Their research helped to place OMP as a key intermediate in the synthesis of pyrimidine nucleotides. acs.orgresearchgate.net Orotidine itself was first isolated from a mutant strain of the fungus Neurospora. hmdb.ca

A major focus of research on OMP has been the enzyme that processes it, OMP decarboxylase. This enzyme has garnered considerable scientific interest due to its extraordinary catalytic efficiency. It is known to accelerate the reaction rate by a factor of 10¹⁷, transforming a reaction that would take millions of years to occur spontaneously into one that happens in milliseconds within the cell. wikipedia.orgpnas.org The study of how OMPDC achieves this incredible rate enhancement without any cofactors has been a subject of intense investigation since the late 20th century. wikipedia.orgacs.org

Researchers have used OMP and its analogs, such as 6-azauridine (B1663090) 5'-monophosphate and barbiturate (B1230296) 5'-monophosphate (BMP), as tools to probe the structure and mechanism of the OMP decarboxylase active site. pnas.orgnih.govgrantome.com Furthermore, the gene encoding OMP decarboxylase (often designated as URA3 in yeast) has become a vital tool in molecular genetics. wikipedia.org Its dual functionality as a positive and negative selection marker, particularly with the use of orotic acid analogs like 5-fluoroorotic acid (5-FOA), has been fundamental for genetic engineering in yeast. wikipedia.orgresearchgate.net These studies, built upon the initial discovery of OMP's role, have cemented its importance not only as a metabolic intermediate but also as a cornerstone of biochemical and genetic research. grantome.com

Structure

3D Structure of Parent

Properties

InChI |

InChI=1S/C10H13N2O11P.Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKLFATVJVBCIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2NaO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585243 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68244-58-6 | |

| Record name | PUBCHEM_16219795 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways Involving Orotidine 5 Monophosphate Trisodium Salt

De Novo Pyrimidine (B1678525) Biosynthesis Pathway: Orotidine (B106555) 5'-Monophosphate as a Central Intermediate

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that constructs pyrimidine nucleotides from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.commicrobenotes.com This process is crucial for cell proliferation and the synthesis of DNA and RNA. nih.gov The pathway consists of six enzymatic reactions that culminate in the formation of UMP. nih.govwikipedia.org Orotidine 5'-monophosphate stands as the direct precursor to UMP, marking a critical juncture in this essential biosynthetic sequence. wikipedia.orgwikipedia.org

The enzyme responsible for catalyzing the formation of OMP from orotate (B1227488) and PRPP is orotate phosphoribosyltransferase (OPRT), also designated as OPRTase (EC 2.4.2.10). creative-enzymes.comwikipedia.org OPRTase is a key enzyme in pyrimidine metabolism. proquest.com The catalytic mechanism is thought to proceed via an SN1-type reaction, where the pyrophosphate group dissociates from PRPP to form a stabilized oxycarbenium ion intermediate. ebi.ac.uk This intermediate is then attacked by the orotate substrate to form the N-glycosidic bond, yielding OMP. ebi.ac.uk

The enzyme's structure includes a flexible loop that closes over the active site, shielding the reaction from the solvent. wikipedia.org Key amino acid residues, including two essential aspartate residues, play crucial roles in binding the substrates and in catalysis, acting as general acid-base catalysts during proton transfer. creative-enzymes.comwikipedia.org In organisms like Salmonella typhimurium, kinetic studies have shown that OPRTase follows a random sequential kinetic mechanism. proquest.comnih.gov

| Enzyme | Substrates | Product | Cofactor | Mechanism Type |

| Orotate Phosphoribosyltransferase (OPRT) | Orotate, Phosphoribosyl Pyrophosphate (PRPP) | Orotidine 5'-Monophosphate (OMP), Pyrophosphate (PPi) | Mg(II) | SN1-like |

Conversion to Uridine (B1682114) 5'-Monophosphate (UMP)

Following its synthesis, OMP is immediately acted upon by the next enzyme in the pathway, which converts it into Uridine 5'-Monophosphate (UMP), an essential precursor for all pyrimidine nucleotides. wikipedia.orgpnas.org

The conversion of OMP to UMP is a decarboxylation reaction catalyzed by the enzyme orotidine 5'-monophosphate decarboxylase (OMPDC), also known as orotidylate decarboxylase (EC 4.1.1.23). wikipedia.orgproteopedia.org This reaction represents the sixth and final step in the de novo synthesis of UMP. ebi.ac.uk OMPDC is renowned for its extraordinary catalytic proficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. wikipedia.org To illustrate, the uncatalyzed decarboxylation of OMP has a half-life of 78 million years, whereas the enzyme-catalyzed reaction has a half-life of just 18 milliseconds. pnas.org

Remarkably, OMPDC achieves this incredible rate enhancement without the use of cofactors or metal ions. wikipedia.org The mechanism is believed to involve the stabilization of a carbanion intermediate at the C6 position of the pyrimidine ring after the loss of carbon dioxide. wikipedia.orgebi.ac.uk This carbanion is stabilized by a nearby lysine (B10760008) residue before being quenched by a proton to form UMP. wikipedia.orgpnas.org The enzyme's structure, a TIM-barrel fold, creates an active site that binds the substrate and destabilizes the carboxylate group through electrostatic repulsion, facilitating its removal. pnas.orgpnas.org

In bacteria and yeast, OPRT and OMPDC exist as separate, monofunctional enzymes. wikipedia.orgcreative-enzymes.com However, in mammals and other multicellular eukaryotes, these two catalytic activities are fused into a single, bifunctional protein called UMP synthase (UMPS). creative-enzymes.comwikipedia.orgwikipedia.org In this configuration, the OPRT activity is located at the N-terminal domain, and the OMPDC activity resides at the C-terminal domain. proteopedia.orgwikipedia.org

This fusion into a bifunctional enzyme is hypothesized to enhance stability and efficiency. nih.gov Studies have shown that while the isolated catalytic domains are active, they are significantly less stable than the full bifunctional protein. nih.gov The covalent linkage in UMPS is thought to stabilize the domains, which is particularly advantageous given the lower concentration of enzymes in mammalian cells compared to microorganisms. nih.gov This structure facilitates the channeling of the OMP intermediate directly from the OPRT active site to the OMPDC active site. wikipedia.org A deficiency in UMPS can lead to a rare hereditary metabolic disorder known as orotic aciduria, characterized by the excessive excretion of orotic acid. proteopedia.orgnih.gov

| Enzyme/Complex | Catalytic Activities | Organism Type | Function |

| OPRT & OMPDC | Separate enzymes | Bacteria, Yeast | Catalyze the last two steps of UMP biosynthesis sequentially. wikipedia.orgcreative-enzymes.com |

| UMP Synthase (UMPS) | Bifunctional enzyme (OPRT and OMPDC domains) | Mammals, Multicellular Eukaryotes | Catalyzes the last two steps of UMP biosynthesis on a single polypeptide. wikipedia.orgwikipedia.org |

Downstream Metabolic Fates of UMP: RNA and DNA Synthesis Precursors

Uridine 5'-monophosphate (UMP), the product of the OMPDC-catalyzed reaction, is a central pyrimidine nucleotide from which other essential pyrimidine-based molecules are derived. wikipedia.orgpnas.org Its formation is a critical control point in cellular metabolism.

UMP can be sequentially phosphorylated by kinases, using ATP as the phosphate (B84403) donor, to form uridine diphosphate (B83284) (UDP) and then uridine triphosphate (UTP). wikipedia.org UTP is one of the four essential ribonucleotides required for the synthesis of RNA. Furthermore, UTP can be converted to another essential RNA building block, cytidine (B196190) triphosphate (CTP), by the enzyme CTP synthase. wikipedia.org

For DNA synthesis, the pyrimidine precursors must be in their deoxy- forms. This is achieved when ribonucleoside diphosphates, such as UDP, are reduced by the enzyme ribonucleotide reductase to form deoxyuridine diphosphate (dUDP). Following phosphorylation to dUTP, it is rapidly converted to deoxythymidine monophosphate (dTMP), a precursor unique to DNA, thereby ensuring the integrity of genetic material. Therefore, the metabolic pathway originating from OMP is indispensable for providing the necessary building blocks for both RNA and DNA synthesis, which are fundamental to cell growth, division, and function. nih.gov

Enzymatic Transformations and Catalytic Mechanisms

Orotidine (B106555) 5'-Monophosphate Decarboxylase (OMPDC): A Paradigm of Catalytic Efficiency

Orotidine 5'-monophosphate decarboxylase (OMPDC) catalyzes the final step in the de novo synthesis of pyrimidine (B1678525) nucleotides: the decarboxylation of OMP to produce uridine (B1682114) monophosphate (UMP). wikipedia.org This enzyme is renowned for its extraordinary catalytic power, achieving one of the most significant rate enhancements known in enzymology without the need for cofactors or metal ions. wikipedia.org

OMPDC is a paradigm of catalytic efficiency, accelerating the decarboxylation of OMP by a factor of 1017. wikipedia.org The uncatalyzed reaction is extremely slow, with a half-life estimated to be around 78 million years. In contrast, the enzyme-catalyzed reaction proceeds in milliseconds. wikipedia.org This remarkable catalytic proficiency is reflected in its kinetic parameters. For the Saccharomyces cerevisiae OMPDC, the catalytic rate constant (kcat) is 39 s-1, while the second-order rate constant for the uncatalyzed reaction (knon) is a mere 2.8 x 10-16 s-1. nih.gov The enzyme's catalytic proficiency, given by (kcat/KM)/knon, is approximately 2.0 x 1023 M-1. nih.gov

Table 1: Kinetic Parameters for OMP Decarboxylation

| Parameter | Value | Source |

|---|---|---|

| Enzyme-Catalyzed Reaction (S. cerevisiae OMPDC) | ||

| kcat | 39 s-1 | nih.gov |

| kcat/KM | 5.6 x 107 M-1s-1 | nih.gov |

| Uncatalyzed Reaction | ||

| knon | 2.8 x 10-16 s-1 | nih.gov |

| Rate Enhancement | ||

| kcat/knon | 1.4 x 1017 | nih.gov |

| Catalytic Proficiency | ||

| (kcat/KM)/knon | 2.0 x 1023 M-1 | nih.gov |

The active site of OMPDC is located at the dimer interface of two (β/α)8-barrel domains. nih.gov It features a constellation of charged amino acid residues that are critical for substrate binding and catalysis. wikipedia.org In Methanothermobacter thermautotrophicus OMPDC (MtOMPDC), a catalytic tetrad of K42, D70, K72, and D75' (from the adjacent subunit) is crucial. acs.org The active site is designed to stabilize the transition state of the reaction. nih.gov Key interactions include hydrogen bonds between the pyrimidine ring of the substrate and residues like Serine 127. nih.gov The ribose moiety also forms important contacts; for instance, in yeast OMPDC, the D37 side chain hydrogen bonds to the C-3' hydroxyl, and T100' from the second subunit interacts with the C-2' hydroxyl. acs.orgnih.gov

Table 2: Key Active Site Residues in OMPDC and Their Interactions

| Residue (in MtOMPDC unless specified) | Interacting Substrate Group | Role in Catalysis | Source |

|---|---|---|---|

| Asp70 | Carboxylate | Proposed to destabilize the substrate's carboxylate group through electrostatic repulsion. | nih.gov |

| Lys72 | C6 of pyrimidine ring | Thought to act as a general acid, donating a proton to C6 of the forming UMP product. | nih.gov |

| Asp75' (from adjacent subunit) | Catalytic triad (B1167595) component | Part of the essential Asp-Lys-Asp motif. | nih.gov |

| Arg235 (in yeast OMPDC) | Phosphodianion | Interacts with the phosphate (B84403) group, contributing to binding and enzyme activation. | nih.gov |

| Gln215 (in yeast OMPDC) | Phosphodianion | Interacts directly with the substrate's phosphate group. | nih.gov |

| Ser127 | Pyrimidine ring | Forms hydrogen bonds with the pyrimidine ring. | nih.gov |

| Asp37 (in yeast OMPDC) | C-3' ribosyl hydroxyl | Forms a hydrogen bond with the C-3' hydroxyl of the ribose. | acs.orgnih.gov |

| Thr100' (in yeast OMPDC, from adjacent subunit) | C-2' ribosyl hydroxyl | Forms a hydrogen bond with the C-2' hydroxyl of the ribose. | acs.orgnih.gov |

While several mechanisms have been proposed for OMPDC, strong evidence points to a stepwise mechanism involving the formation of a stabilized vinyl carbanion intermediate. nih.govnih.gov This is supported by experiments showing that the enzyme catalyzes the exchange of the C6 proton of the UMP product with solvent, indicating the presence of a carbanionic species. nih.gov The enzyme is thought to stabilize this highly unstable intermediate by at least 14 kcal/mol. nih.gov One proposed mechanism suggests that the enzyme destabilizes the ground state of the substrate through electrostatic repulsion between the substrate's carboxylate group and a nearby aspartate residue (Asp70 in MtOMPDC). nih.govnih.gov This ground-state destabilization would reduce the activation energy required to reach the transition state. The transition state itself is stabilized through favorable electrostatic interactions with active site residues. researchgate.net

The 5'-phosphate group (phosphodianion) of OMP plays a crucial role in catalysis, contributing significantly to the stabilization of the transition state. nih.govacs.org Binding of the phosphodianion is a key initiator of a significant conformational change in the enzyme. nih.govacs.orgnih.gov The unliganded enzyme exists in an open, inactive state. nih.govacs.org Upon substrate binding, particularly the interaction with the phosphodianion, the enzyme transitions to a closed, active conformation. acs.orgnih.govacs.org This conformational change involves the movement of flexible loops that essentially form a "cage" around the substrate, shielding the active site from the solvent. acs.orgnih.govacs.org The binding energy of the phosphodianion is utilized to drive this thermodynamically unfavorable conformational change, which is essential for positioning the catalytic residues correctly and activating the enzyme. nih.govacs.org This induced-fit mechanism ensures that the full binding energy is expressed at the transition state rather than in the initial Michaelis complex. nih.govacs.org

Structure-activity relationship studies, often involving site-directed mutagenesis and the use of substrate analogs, have been instrumental in elucidating the catalytic mechanism of OMPDC. For instance, substituting key residues in the active site that interact with the phosphodianion, such as Gln215 and Tyr217 in yeast OMPDC, leads to a significant increase in the Km value, highlighting the importance of these residues in substrate binding. nih.gov However, these mutations have a much smaller effect on kcat, indicating their primary role is in binding rather than direct catalysis. nih.gov

The use of substrate analogs has also provided valuable insights. For example, 5-fluoroorotidine 5'-monophosphate (FOMP) is a more reactive substrate, and studies with this analog have helped to dissect the contributions of different residues to catalysis. acs.org The enzyme shows a high degree of specificity for its substrate, and even small modifications can have a significant impact on activity. The removal of the phosphodianion group, as in the truncated substrate 1-(α-D-erythrofuranosyl)orotate (EO), drastically reduces the reaction rate, which can be partially restored by the addition of phosphite (B83602) dianion, demonstrating the activating role of this group. nih.govacs.org

Orotate (B1227488) Phosphoribosyltransferase (OPRT) Mechanism and Regulation

Orotate phosphoribosyltransferase (OPRT), also known as PyrE, catalyzes the reversible formation of OMP and pyrophosphate (PPi) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.govebi.ac.uk This is the fifth step in the de novo pyrimidine biosynthesis pathway. nih.gov In bacteria and yeast, OPRT is a monofunctional enzyme, whereas in mammals, it is a domain of the bifunctional enzyme UMP synthase. wikipedia.orgwikipedia.org

The catalytic mechanism of OPRT is thought to proceed via a stepwise SN1-type mechanism involving an oxocarbenium ion intermediate. ebi.ac.ukwikipedia.org The reaction is facilitated by a flexible loop that moves to correctly position the substrates and catalytic residues. wikipedia.org

Regulation of OPRT activity is crucial for controlling the flux through the pyrimidine biosynthetic pathway. In Escherichia coli, the activity of OPRTase has been shown to be regulated by lysine (B10760008) acetylation. nih.gov Chemical acetylation of the enzyme leads to a decrease in its activity. Specifically, site-specific acetylation of lysine residues K26 and K103 resulted in a significant decrease in the catalytic rate (kcat). nih.gov This acetylation appears to occur through a non-enzymatic, acetyl-P-dependent mechanism and can be reversed by the deacetylase CobB. nih.gov This suggests that lysine acetylation is a physiological mechanism for regulating pyrimidine biosynthesis in E. coli. nih.gov

Cellular and Physiological Significance

Role in Nucleotide Homeostasis and Cellular Proliferation

The synthesis of pyrimidine (B1678525) nucleotides is indispensable for cell proliferation, providing the necessary building blocks for DNA and RNA synthesis, as well as for DNA repair. mdpi.comcreative-proteomics.com Orotidine (B106555) 5'-monophosphate stands at a crucial juncture in this process. Its efficient conversion to UMP, catalyzed by OMP decarboxylase, is essential for maintaining the cellular pool of pyrimidine nucleotides. wikipedia.orgyoutube.com UMP is subsequently phosphorylated to uridine (B1682114) diphosphate (B83284) (UDP) and uridine triphosphate (UTP), which can then be converted to other pyrimidines like cytidine (B196190) triphosphate (CTP). creative-proteomics.comyoutube.comnih.gov

Nucleotide homeostasis, the balanced supply of nucleotides, is critical for normal cell function. nih.gov Disruptions in the dNTP pool can compromise genomic integrity. acs.orgresearchgate.net The pyrimidine synthesis pathway, in which OMP is a key intermediate, is tightly regulated to match nucleotide production with cellular demand, particularly during phases of active cell division like the S-phase of the cell cycle. creative-proteomics.com Enzymes involved in pyrimidine synthesis are often upregulated during this phase to ensure an adequate supply of nucleotides for DNA replication. creative-proteomics.com The regulation of this pathway underscores the importance of OMP in sustaining cellular proliferation and maintaining the integrity of genetic material.

Endogenous Metabolite Status in Biological Systems (Human, E. coli, Mouse)

Orotidine 5'-monophosphate is a naturally occurring, endogenous metabolite found across different domains of life, including in humans, the bacterium Escherichia coli, and mice. medchemexpress.commedchemexpress.com In these organisms, OMP is produced from orotate (B1227488) and phosphoribosyl pyrophosphate (PRPP) by the enzyme orotate phosphoribosyltransferase. medchemexpress.comnih.gov

The subsequent metabolic fate of OMP, however, is handled by enzymes that can differ in their structure between organisms.

In humans and other mammals, a bifunctional enzyme called UMP synthase possesses both orotate phosphoribosyltransferase and OMP decarboxylase activities. wikipedia.orgwikipedia.orgnih.gov This single protein catalyzes the final two steps of UMP biosynthesis. nih.gov A defect in human UMP synthase can lead to a metabolic disorder known as orotic aciduria. wikipedia.org

In bacteria like E. coli and in yeast, OMP decarboxylase is typically a single-function, homodimeric enzyme, distinct from orotate phosphoribosyltransferase. wikipedia.orgpnas.orgebi.ac.uk

This confirms OMP's status as a conserved intermediate in a fundamental metabolic pathway. The table below summarizes the enzymatic processing of OMP in these biological systems.

| Biological System | Key Enzyme(s) for OMP Conversion | Enzyme Structure |

| Human | UMP Synthase | Bifunctional (contains OMP decarboxylase and orotate phosphoribosyltransferase domains) wikipedia.orgnih.gov |

| E. coli | OMP Decarboxylase | Single-function, homodimer wikipedia.orgpnas.org |

| Mouse | UMP Synthase | Bifunctional nih.gov |

Regulation of Pyrimidine Biosynthesis via Orotidine 5'-Monophosphate

The pyrimidine biosynthetic pathway is subject to stringent regulation to maintain nucleotide homeostasis, and the step involving OMP is a key control point. The primary enzyme responsible for converting OMP to UMP is Orotidine 5'-monophosphate decarboxylase (OMP decarboxylase or ODCase). wikipedia.org This enzyme is known for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 1017 over the uncatalyzed reaction. pnas.org

Regulation occurs at multiple levels:

Transcriptional Control: The synthesis of enzymes in the pathway can be repressed or derepressed based on the availability of pyrimidines. Studies in bacteria like Pseudomonas aureofaciens and Pseudomonas synxantha have shown that pyrimidine supplementation can repress the synthesis of OMP decarboxylase. nih.govnih.gov Conversely, limiting pyrimidines in mutant strains deficient in this pathway leads to an increase (derepression) in the activity of biosynthetic enzymes, including OMP decarboxylase. nih.govnih.gov

Enzyme Activity Modulation: In some bacteria, the activity of aspartate transcarbamoylase, an earlier enzyme in the pathway, is inhibited by various nucleotides, including UTP, CTP, and ATP, providing another layer of regulation that ultimately affects the amount of OMP produced. nih.govnih.govlibretexts.org

The table below outlines the regulatory effects of different molecules on key enzymes in the pyrimidine pathway leading to and from OMP.

| Enzyme | Activators | Inhibitors | Organism/System Context |

| Carbamoyl (B1232498) Phosphate (B84403) Synthetase II (CPS II) | ATP, PRPP youtube.comlibretexts.org | UTP creative-proteomics.comyoutube.com | General (first step of pathway) |

| Aspartate Transcarbamoylase (ATCase) | Aspartate, ATP libretexts.org | CTP, UTP nih.govnih.govlibretexts.org | Bacteria, General |

| OMP Decarboxylase | - | UMP, CMP youtube.com | General (feedback inhibition) |

Implications in Disease and Pathogen Biology

Inherited Disorders of Pyrimidine (B1678525) Metabolism

Hereditary orotic aciduria is a rare autosomal recessive disorder stemming from a deficiency in the enzyme UMP synthase. wikipedia.orgebsco.comjensenlab.org This bifunctional enzyme possesses two key catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC), which catalyze the final two steps in the de novo synthesis of uridine (B1682114) monophosphate (UMP). nih.gov Specifically, OPRT converts orotic acid and phosphoribosyl pyrophosphate into OMP, which is then decarboxylated by OMPDC to form UMP. medchemexpress.comwikipedia.org

A deficiency in UMP synthase leads to the accumulation and excessive urinary excretion of orotic acid, the substrate for the enzyme. wikipedia.orgebsco.com This metabolic block results in a decreased ability to synthesize pyrimidines, which are essential components of DNA and RNA. wikipedia.org The clinical manifestations of orotic aciduria include megaloblastic anemia that is unresponsive to vitamin B12 or folic acid, failure to thrive, and potential developmental delays. ebsco.comcheckorphan.org The anemia arises from impaired erythrocyte production due to insufficient pyrimidine synthesis for red blood cell membranes. checkorphan.org

Two primary types of hereditary orotic aciduria have been described:

Type I: Characterized by a severe deficiency in both OPRT and OMPDC activities of the UMP synthase enzyme. wikipedia.org

Type II: A much rarer form where only OMPDC activity is deficient, while OPRT activity is elevated. wikipedia.org

Diagnosis can be confirmed by measuring orotic acid levels in the urine and assessing UMP synthase activity in patient cells. ebsco.comjensenlab.org It is crucial to differentiate hereditary orotic aciduria from a secondary increase in urinary orotic acid that can occur due to a blockage in the urea (B33335) cycle, such as in ornithine transcarbamylase deficiency. wikipedia.orgcheckorphan.org In urea cycle disorders, blood ammonia (B1221849) levels are typically elevated, which is not the case in hereditary orotic aciduria. checkorphan.org

| Feature | Hereditary Orotic Aciduria (Type I) |

| Genetic Basis | Autosomal recessive mutations in the UMPS gene on chromosome 3. wikipedia.orgebsco.com |

| Enzyme Defect | UMP synthase (both OPRT and OMPDC activities). wikipedia.orgcheckorphan.org |

| Metabolic Effect | Inability to convert orotic acid to UMP, leading to orotic acid accumulation. wikipedia.org |

| Primary Symptoms | Megaloblastic anemia, failure to thrive, developmental delays, crystalluria. ebsco.comcheckorphan.org |

Orotidine 5'-Monophosphate Pathway in Microorganisms and Parasites

The pyrimidine biosynthetic pathway, in which OMP is a key intermediate, is vital for the survival and proliferation of many pathogenic microorganisms. Differences between the microbial/parasitic and human enzymes in this pathway offer promising targets for the development of novel antimicrobial and antiparasitic drugs.

Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis, relies on pyrimidine metabolism for growth and persistence. nih.govtandfonline.com The ability of Mtb to enter a dormant, non-growing state is a major challenge in treatment, contributing to antibiotic tolerance and chronic infection. nih.govtandfonline.com Research indicates that pyrimidine metabolism acts as a metabolic checkpoint for Mtb's adaptation to this non-growing state. nih.gov

Enzymes within the pyrimidine salvage pathway, which recycles bases and nucleosides, are considered particularly attractive targets for anti-tuberculosis drug design. nih.gov This pathway is essential for the bacterium, especially during latency when it must survive in the hostile host environment. nih.gov Furthermore, the mycobacterial enzymes in this pathway are structurally and functionally different from their human counterparts, which could allow for the development of selective inhibitors. nih.gov For instance, studies have shown that inhibiting specific enzymes in pyrimidine metabolism can prevent Mtb from arresting its growth under conditions that mimic dormancy. nih.gov

In the yeast Saccharomyces cerevisiae, OMPDC is encoded by the URA3 gene. wikipedia.org This enzyme is a cornerstone of yeast genetics and molecular biology. Unlike in mammals where OMPDC is part of the bifunctional UMP synthase, in yeast it is a single-function enzyme. wikipedia.org

The URA3 gene serves as a powerful selectable marker. Yeast strains with a mutated, non-functional URA3 gene are auxotrophic for uracil (B121893), meaning they cannot grow unless uracil is supplied in the medium. wikipedia.org This allows for positive selection of yeast that have successfully incorporated a plasmid containing a functional URA3 gene.

Conversely, the URA3 gene allows for negative selection using the compound 5-fluoroorotic acid (5-FOA). wikipedia.org Yeast with a functional OMPDC will convert 5-FOA into the toxic compound 5-fluorouracil (B62378), leading to cell death. Therefore, only yeast that have lost the URA3 gene (for example, through a desired gene replacement event) can survive on a medium containing 5-FOA. This dual positive and negative selection strategy has made the OMPDC system an invaluable tool for genetic engineering in yeast. wikipedia.org

| Enzyme/Gene | Organism | Significance | Genetic Application |

| OMPDC (URA3) | Saccharomyces cerevisiae | Catalyzes the final step in UMP biosynthesis. wikipedia.org | Serves as a selectable marker for both positive (uracil prototrophy) and negative (5-FOA sensitivity) selection. wikipedia.org |

| OPRT | Saccharomyces cerevisiae | Catalyzes the conversion of orotate to OMP. nih.gov | Mutants deficient in OPRT have been isolated and used to study pyrimidine pathway regulation. nih.gov |

Plasmodium falciparum, the parasite that causes the most severe form of malaria, is entirely dependent on the de novo synthesis of pyrimidines for its survival. nih.gov This makes the pathway an excellent target for antimalarial drugs. In P. falciparum, the OPRT and OMPDC enzymes exist as a multienzyme complex, but they are not fused into a single polypeptide chain like the human UMP synthase. nih.gov

Research has shown that the purified P. falciparum OPRT and OMPDC co-elute during chromatography, indicating they form a stable complex. nih.gov This complex is structurally and kinetically different from the human bifunctional enzyme. nih.gov These differences, such as distinct kinetic parameters and inhibitor constants, present a therapeutic window for designing drugs that selectively inhibit the parasite's enzymes without affecting the human host. nih.gov The unique quaternary structure of the plasmodial OPRT-OMPDC complex is a key feature that can be exploited for the development of new antimalarial agents.

The rise of multidrug-resistant (MDR) bacteria is a major global health threat. nih.gov These bacteria have developed mechanisms to evade the effects of multiple antibiotics, making infections difficult to treat. nih.gov As essential metabolic pathways are sought for new antibiotic targets, pyrimidine biosynthesis, including the steps involving OMP, represents a viable option.

Because the de novo pyrimidine pathway is crucial for bacterial growth and replication, its inhibition can be an effective antibacterial strategy. The structural differences between bacterial and human pyrimidine biosynthesis enzymes, such as OMPDC, can be leveraged to achieve selective toxicity. nih.gov Targeting fundamental processes like nucleotide synthesis could be effective against a broad spectrum of bacteria and may be less prone to the rapid development of resistance compared to drugs that target cell wall synthesis or protein synthesis, which are often affected by plasmid-mediated resistance mechanisms. nih.gov

Orotidine 5'-Monophosphate as a Target for Therapeutic Intervention

Orotidine 5'-monophosphate (OMP) is the final substrate in the de novo pyrimidine nucleotide synthesis pathway, a fundamental metabolic process essential for the creation of precursors for DNA and RNA. wikipedia.orgwikipedia.orgpnas.org The enzyme responsible for the conversion of OMP to uridine 5'-monophosphate (UMP) is orotidine 5'-monophosphate decarboxylase (OMPDC or ODCase). wikipedia.orgnih.gov This enzyme is renowned for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 10¹⁷ compared to the uncatalyzed reaction. wikipedia.org The function of OMPDC is critical for the de novo biosynthesis of pyrimidine nucleotides like uridine triphosphate, cytidine (B196190) triphosphate, and thymidine (B127349) triphosphate. wikipedia.org

Given its central role in nucleotide metabolism, OMPDC is a significant target for therapeutic intervention. nih.govacs.org Inhibiting this enzyme disrupts the pyrimidine supply, which is crucial for rapidly proliferating cells such as cancer cells or for the survival of various pathogens. nih.govnih.gov The de novo synthesis pathway, and specifically OMPDC, is found across all three domains of life: Bacteria, Eukarya, and Archaea. nih.gov This makes it a potential target for a wide range of applications, including the development of antimalarial agents, as well as treatments for parasitic and other infectious diseases. nih.govnih.gov In humans, OMPDC is part of a bifunctional enzyme called UMP synthase (UMPS), which also catalyzes the preceding step in the pathway. wikipedia.orgwikipedia.orgnih.gov The potential to design species-specific inhibitors creates opportunities for developing targeted therapies that minimize effects on the human host while combating pathogens. nih.gov

Rational Drug Design Approaches Targeting OMPDC

Rational drug design relies on understanding the three-dimensional structure and catalytic mechanism of a target enzyme to develop effective inhibitors. nih.gov OMPDC has been a subject of intense scientific investigation due to its extreme catalytic proficiency without the use of cofactors, metals, or prosthetic groups. wikipedia.org Its catalysis depends on a few charged amino acid residues within the active site. wikipedia.org

Crystallographic studies of OMPDC from various species, including humans, have provided detailed blueprints of its active site. pnas.orgnih.govresearchgate.net These structures, determined in complexes with the substrate (OMP), product (UMP), and various inhibitors, reveal the precise interactions necessary for catalysis. nih.gov A key finding is that the binding of a ligand induces a significant conformational change in the enzyme, where protein loops move to almost completely enclose the ligand in a "cage". pnas.orgacs.orgnih.gov This process creates numerous favorable interactions and is crucial for achieving the enzyme's catalytic power. pnas.orgnih.gov

This detailed structural knowledge provides a framework for designing drugs that can effectively inhibit the enzyme. nih.gov By understanding the requirements for binding and the nature of the catalytic site, researchers can design molecules that mimic the substrate or the transition state of the reaction. nih.govresearchgate.net An example of a potent inhibitor is 6-hydroxyuridine 5'-phosphate (BMP), which is considered a transition state analog. pnas.org

Bioisosteric replacement is one successful strategy, where parts of a known molecule are replaced with chemical groups of a similar size and shape to create novel inhibitors. nih.gov This approach was used to design inhibitors like 6-amino-UMP and 6-cyano-UMP based on the structures of the substrate OMP and the inhibitor barbituric acid monophosphate (BMP). nih.gov These efforts have led to the identification of potent inhibitors, demonstrating the power of structure-based drug design. nih.gov

Interactive Data Table: Kinetic Parameters of Yeast OMPDC

This table presents the kinetic parameters for the decarboxylation of Orotidine 5'-monophosphate (OMP) and its analog, 5-fluoroorotidine 5'-monophosphate (FOMP), by wild-type and variant forms of Saccharomyces cerevisiae OMPDC. The data highlights how specific amino acid substitutions affect the enzyme's catalytic efficiency.

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| Wild Type | OMP | 38 | 7 | 5.4 x 10⁶ |

| Wild Type | FOMP | 0.057 | 0.4 | 1.4 x 10⁵ |

| D37A | OMP | 0.0031 | 1.0 | 3.1 x 10³ |

| D37A | FOMP | 0.00033 | 0.4 | 8.2 x 10² |

| T100'A | OMP | 0.0023 | 2.0 | 1.2 x 10³ |

| T100'A | FOMP | 0.000086 | 0.4 | 2.1 x 10² |

Data sourced from Biochemistry publications on OMPDC active site interactions. nih.gov

Interactive Data Table: Inhibition of OMP Decarboxylase

This table shows the inhibition constants (Ki) for several rationally designed inhibitors of OMP Decarboxylase (ODCase). The Ki value represents the concentration of inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.

| Inhibitor | Inhibition Type | Ki (µM) |

| 6-azauridine-5'-monophosphate | Competitive | 12.4 |

| 6-cyanouridine 5'-O-monophosphate | Competitive | 29 |

| 6-aminouridine 5'-O-monophosphate | Competitive | 0.84 |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Advanced Research Methodologies and Applications

Spectrophotometric Enzyme Assays for OMPDC Activity

A primary method for studying the kinetics of OMPDC is through continuous spectrophotometric rate determination. This technique leverages the change in ultraviolet (UV) absorbance that occurs when OMP is converted to UMP. The decarboxylation of OMP results in a decrease in absorbance at specific wavelengths, which can be monitored in real-time to determine the reaction velocity.

The assay is typically conducted at a controlled temperature and pH, for instance, 25°C and pH 7.1-8.0. wikipedia.orgpnas.org The reaction mixture contains a buffer (such as Tris-HCl or MOPS), the substrate Orotidine (B106555) 5'-monophosphate, and the OMPDC enzyme. wikipedia.orgpnas.org The decrease in absorbance is commonly monitored at wavelengths between 279 nm and 295 nm, with the specific wavelength chosen based on the OMP concentration to ensure optimal signal-to-noise ratios. pnas.org By measuring the initial rate of reaction at various substrate concentrations, key kinetic parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined. pnas.orgnih.gov These assays are fundamental for assessing the activity of wild-type and mutant enzymes, as well as for studying the effects of inhibitors or activators on enzyme function.

Isotope Effects in Mechanistic Elucidation of OMPDC

Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating the reaction mechanism of OMPDC by revealing details about the transition state of the decarboxylation reaction. wikipedia.org This involves replacing an atom in the OMP molecule with one of its heavier isotopes (e.g., 13C for 12C, 18O for 16O, or deuterium (B1214612) for hydrogen) and measuring the effect on the reaction rate.

Different types of isotope effects have been used to probe the OMPDC mechanism:

Solvent Isotope Effects: Studies using D₂O as the solvent have shown a product isotope effect of 1.0, indicating that proton transfer to the C6 position of the pyrimidine (B1678525) ring is not part of the rate-determining step of the concerted mechanism. nih.gov This finding argues against a mechanism where decarboxylation and protonation occur simultaneously. pnas.orgnih.gov

Carbon Isotope Effects (¹³C KIE): Measuring the KIE with 13C at the carboxylate carbon has provided support for a stepwise mechanism involving a vinyl carbanion intermediate. wikipedia.orgnih.gov The observed values are consistent with the C-C bond cleavage being the rate-limiting step. pnas.org

Oxygen and Nitrogen Isotope Effects: An inverse 18O isotope effect at the O2 position of the pyrimidine ring has been measured, suggesting a mechanism that involves pre-decarboxylation steps like protonation at O2, O4, or C5. nih.gov Theoretical calculations on 15N isotope effects have also been used to evaluate different proposed mechanisms, including those with or without proton transfer prior to decarboxylation. acs.org

These studies collectively favor a stepwise mechanism where OMP undergoes decarboxylation to form a highly unstable vinyl carbanion intermediate, which is stabilized by the enzyme's active site before being protonated to yield UMP. wikipedia.orgnih.gov

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations provide computational insights into the dynamic interactions between OMPDC and its substrate, Orotidine 5'-monophosphate. These simulations model the movements of atoms over time, offering a detailed view of conformational changes, binding events, and the energetic landscape of the catalytic process. nih.govnih.govtunonlab.com

MD simulations have been employed to:

Analyze Active Site Geometry: Researchers have run simulations on OMPDC in its free form and in complex with OMP or its analogs. nih.govresearchgate.net These studies reveal notable differences in hydrogen bond networks, electrostatic interactions, and the configuration of the active site upon ligand binding. nih.gov

Investigate Conformational Changes: A key finding from MD simulations is the importance of flexible loops, particularly a "phosphate gripper loop" (loop 8), in catalysis. tunonlab.com This loop transitions from an open to a closed conformation upon substrate binding, which is crucial for properly positioning the substrate and shielding the active site from the solvent. tunonlab.com

Elucidate the Catalytic Mechanism: Simulations have been used to compare the stability of the ground state (enzyme-OMP complex) and intermediate states. nih.gov These studies support a mechanism involving both substrate destabilization and transition state stabilization, and they help clarify the role of specific residues, like a key lysine (B10760008) residue, in stabilizing the carbanion intermediate. nih.govnih.gov By comparing simulations of the enzyme with the substrate (OMP), inhibitors, and transition state analogs, a more detailed picture of the enzyme's mechanism of action emerges. nih.gov

Site-Directed Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a cornerstone technique for dissecting the contribution of individual amino acid residues to the catalytic power of OMPDC. By systematically replacing specific amino acids in the active site and observing the effect on catalytic activity, researchers can map the functional role of each residue in binding OMP and stabilizing the reaction's transition state.

Mutations in key residues that interact with different parts of the Orotidine 5'-monophosphate molecule have provided profound insights:

Phosphate (B84403) Binding: Residues such as Gln-215, Tyr-217, and Arg-235 form a "phosphodianion gripper loop" that interacts with the phosphate group of OMP. acs.orgnih.gov Mutating these residues, for example in a Q215A/Y217F/R235A triple mutant, significantly destabilizes the transition state, demonstrating the critical role of phosphate binding in catalysis. acs.org

Ribosyl Interactions: Amino acids like Asp-37 and Thr-100' interact with the ribosyl hydroxyl groups of OMP. nih.gov D37A/G and T100'A/G mutations each lead to an increase in the reaction's energy barrier, highlighting the importance of these hydrogen bonds for stabilization. nih.govacs.org

Pyrimidine Ring Interactions: The S154A mutation affects interactions with the pyrimidine ring of the substrate. nih.gov

The data gathered from these mutagenesis studies, often presented as changes in the free energy of activation (ΔΔG‡), allows for a quantitative assessment of each residue's contribution to catalysis.

Table 1: Effect of Site-Directed Mutations on the Activation Barrier for OMPDC-Catalyzed Decarboxylation of Orotidine 5'-Monophosphate

| Mutation | Affected Substrate Moiety | Change in Activation Free Energy (ΔΔG‡) (kcal/mol) | Reference |

|---|---|---|---|

| D37A/G | C-3' Ribosyl Hydroxyl | ~2.0 | nih.gov |

| T100'A/G | C-2' Ribosyl Hydroxyl | ~2.0 | nih.gov |

| Q215A | Phosphodianion | 1.8 | acs.orgnih.gov |

| S154A/Q215A | Pyrimidine Ring & Phosphodianion | 6.0 | nih.gov |

| R235A | Phosphodianion | 5.6 | researchgate.net |

Orotidine 5'-Monophosphate in In Vitro and In Vivo Metabolic Studies

Orotidine 5'-monophosphate is a key metabolite in the de novo pyrimidine synthesis pathway, making it central to both in vitro and in vivo metabolic investigations. wikipedia.orghmdb.ca

In Vitro Studies: The vast majority of enzymatic studies on OMPDC are, by definition, in vitro studies. Using purified enzymes and Orotidine 5'-monophosphate trisodium (B8492382) salt as the substrate, researchers can reconstruct the metabolic conversion of OMP to UMP in a controlled test-tube environment. nih.govnih.gov These experiments are essential for determining kinetic constants, elucidating reaction mechanisms, and screening for potential enzyme inhibitors. Furthermore, OMP is used in assays for the preceding enzyme in the pathway, orotate (B1227488) phosphoribosyltransferase, which synthesizes OMP from orotate. nih.gov

In Vivo Studies: In living organisms, the levels of OMP and its precursors are tightly regulated. Dysregulation of this pathway can be studied in various model organisms and has clinical relevance.

Hereditary Orotic Aciduria: In humans, a deficiency in UMP synthase, the bifunctional enzyme that includes OMPDC activity, leads to this rare genetic disorder. wikipedia.org The blockage of OMP decarboxylation causes the accumulation and excretion of large amounts of orotic acid and orotidine in the urine. wikipedia.orghmdb.ca

Drug-Induced Orotidinuria: The administration of certain drugs, such as allopurinol, can inhibit OMPDC in vivo. nih.gov Allopurinol's metabolite, oxipurinol ribonucleotide, acts as an inhibitor of OMPDC, leading to an increase in urinary orotidine and orotic acid. nih.gov This phenomenon is used to study the pathway's regulation and the effects of drug intervention.

Chromatographic Techniques for Enzymatic Purification and Analysis

Chromatography is an indispensable tool in the study of OMPDC and its reaction with Orotidine 5'-monophosphate. It is used extensively for both the purification of the enzyme and the analytical separation of the substrate and product.

Enzyme Purification: OMPDC is often produced recombinantly in host organisms like E. coli. nih.govnih.gov To isolate the enzyme from the complex mixture of cellular proteins, various chromatographic methods are employed. A common strategy involves engineering the enzyme with a polyhistidine tag, which allows it to be selectively captured on a column containing immobilized nickel ions (Ni-NTA affinity chromatography). nih.gov Further purification steps may include ion-exchange chromatography, such as on Q-Sepharose, to achieve high purity. nih.gov

Analysis of Enzymatic Reactions: High-Performance Liquid Chromatography (HPLC) provides a sensitive and nonradioactive method for analyzing the OMPDC-catalyzed reaction. nih.gov An HPLC-based assay has been developed that uses a reversed-phase column with an ion-pairing system to separate the substrate (OMP), the product (UMP), and the precursor (orotic acid). nih.gov The separated compounds are quantified by UV detection, allowing for the precise measurement of product formation at picomole levels. This technique is highly suitable for detailed kinetic studies and for monitoring enzyme activity during purification. nih.gov

Applications in Genomics and Molecular Biology Research

In the field of genomics and molecular biology, particularly in yeast (Saccharomyces cerevisiae) genetics, the gene encoding OMPDC, known as URA3, is one of the most powerful and widely used selectable markers. wikipedia.orgfrenoy.eu The utility of URA3 stems from its ability to be used for both positive and negative selection, a feature that relies on the enzymatic activity related to Orotidine 5'-monophosphate.

Positive Selection: Yeast strains with a mutation in the URA3 gene (ura3⁻) are auxotrophic for uracil (B121893), meaning they cannot grow on a medium that lacks it. wikipedia.org Introducing a functional URA3 gene, typically on a plasmid, complements this defect. This allows researchers to select for successfully transformed cells by plating them on a minimal medium without uracil; only the cells that have taken up the URA3-containing plasmid will survive. wikipedia.org

Negative Selection (Counter-selection): A crucial feature of the URA3 marker is its interaction with the compound 5-fluoroorotic acid (5-FOA). frenoy.euusbio.net Yeast cells with a functional OMPDC enzyme will convert 5-FOA (an analog of orotic acid) into the toxic compound 5-fluorouridine (B13573) monophosphate (5-FUMP). nih.gov This makes wild-type (URA3⁺) cells sensitive to 5-FOA. Conversely, ura3⁻ mutants cannot perform this conversion and are resistant to 5-FOA, allowing them to grow on media containing it. frenoy.eu This provides a powerful method to select for cells that have lost the URA3 gene, an essential step in techniques like plasmid shuffling, gene replacement, and the study of transposition events. frenoy.eu

This dual-selection system has made the URA3 gene and its substrate chemistry an invaluable tool for a wide array of genetic manipulations in yeast and other fungi. wikipedia.orgnih.gov

Future Research Directions

Unraveling Cryptic Activation Mechanisms in OMPDC

Orotidine (B106555) 5'-monophosphate decarboxylase (OMPDC) is a remarkably proficient enzyme, accelerating the decarboxylation of OMP to uridine (B1682114) monophosphate (UMP) by a factor of 1017. wikipedia.org This incredible catalytic efficiency is achieved without the use of cofactors or metal ions, relying instead on a precise arrangement of amino acid residues within its active site. wikipedia.org While the general mechanism involving the stabilization of a carbanion intermediate is accepted, the subtle yet powerful "cryptic" activation mechanisms that contribute to this immense rate enhancement remain an active area of research. wikipedia.orgnih.gov

Future investigations will likely focus on the complex interplay of forces within the enzyme's active site. The binding of OMP induces a significant conformational change in OMPDC, enclosing the substrate in a catalytically active protein cage. acs.orgpnas.org The energy for this transformation is derived from the binding interactions with the phosphate (B84403) and ribosyl groups of OMP. acs.orgpnas.org Research has shown that specific amino acid side chains, such as D37 and T100', which interact with the ribosyl hydroxyl groups, contribute significantly to transition state stabilization. nih.govacs.org

Key research questions include:

How do distant binding interactions with the phosphate and ribosyl moieties of OMP translate into precise catalytic positioning and transition state stabilization at the reacting carboxylate group?

What is the full extent of ground state destabilization, where electrostatic repulsion between the substrate's carboxylate and a nearby aspartate residue is thought to play a crucial role? pnas.orgnih.gov

What are the dynamic motions of the enzyme during catalysis, and how do they facilitate the formation and stabilization of the vinyl carbanion intermediate? nih.gov

Advanced techniques such as time-resolved crystallography, single-molecule enzymology, and sophisticated computational simulations will be instrumental in dissecting these cryptic activation mechanisms. A deeper understanding of how OMPDC achieves its catalytic perfection could provide invaluable insights into enzyme evolution and function, and inform the design of novel biocatalysts.

Development of Novel Therapeutic Strategies Targeting Pyrimidine (B1678525) Biosynthesis

The de novo pyrimidine biosynthesis pathway, in which OMP is a key intermediate, is a critical process for cell proliferation, providing the necessary building blocks for DNA and RNA synthesis. creative-proteomics.com This reliance makes the pathway an attractive target for the development of novel therapeutic strategies, particularly in the context of cancer and autoimmune diseases, where cell proliferation is dysregulated. numberanalytics.comembopress.org

Numerous drugs that target pyrimidine metabolism have already been approved for treating various cancers. researchgate.netnih.gov For example, 5-fluorouracil (B62378) (5-FU), a uracil (B121893) analog, interferes with DNA and RNA synthesis and is used to treat a range of solid tumors. nih.govresearchgate.net Gemcitabine, a deoxycytidine analog, also disrupts DNA synthesis and is effective against cancers like pancreatic and non-small-cell lung cancer. nih.gov

Future research in this area will focus on several key aspects:

Developing more selective inhibitors: The goal is to design inhibitors that specifically target enzymes in the pyrimidine pathway of cancer cells or pathogenic organisms, minimizing off-target effects on healthy cells. deepdyve.com Dihydroorotate dehydrogenase (DHODH), an enzyme upstream of OMPDC, is a particularly promising target, with inhibitors showing potent anticancer activity in preclinical models of acute myeloid leukemia (AML). embopress.orgnih.gov

Overcoming drug resistance: Cancer cells can develop resistance to existing therapies. nih.gov Research is exploring combination therapies, such as pairing pyrimidine synthesis inhibitors with other chemotherapeutic agents or with inhibitors of the salvage pathway, to enhance efficacy and circumvent resistance mechanisms. nih.govmdpi.com For instance, combining DHODH inhibitors with BRAF inhibitors in melanoma or with therapies for PTEN mutant cancers shows promise. nih.gov

Targeting metabolic vulnerabilities: Researchers are investigating how different cancer types exhibit specific metabolic dependencies. For example, KRAS-mutant cancers have shown high sensitivity to DHODH inhibitors. nih.gov Identifying these vulnerabilities will allow for more precise and personalized therapeutic approaches. nih.gov

The development of novel inhibitors, including those derived from natural products, and a deeper understanding of the interplay between pyrimidine metabolism and oncogenic signaling pathways will be crucial for advancing cancer therapy. nih.govmdpi.com

Systems Biology Approaches to Pyrimidine Metabolism Regulation

The regulation of pyrimidine metabolism is a complex process involving feedback inhibition, allosteric control, and integration with other metabolic pathways. creative-proteomics.comnumberanalytics.com A systems biology approach, which combines experimental data with computational modeling, offers a powerful framework for understanding this intricate regulatory network at a holistic level. nih.gov

The de novo pyrimidine synthesis pathway is tightly controlled to meet the cell's demand for nucleotides while conserving energy. creative-proteomics.com Key regulatory enzymes like carbamoyl (B1232498) phosphate synthetase II (CPS II) and CTP synthetase are subject to feedback inhibition by downstream products such as UTP and CTP. creative-proteomics.comnumberanalytics.com Furthermore, pyrimidine metabolism is interconnected with other central metabolic pathways, including the urea (B33335) cycle, through shared metabolites like carbamoyl phosphate. medrxiv.org

Future research using systems biology will aim to:

Develop comprehensive metabolic models: Integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) will allow for the construction of detailed and predictive models of pyrimidine metabolism. nih.govfrontiersin.org These models can simulate metabolic fluxes and predict how the system responds to genetic or environmental perturbations.

Identify novel regulatory nodes: By analyzing the entire network of interactions, researchers can uncover previously unknown regulatory mechanisms and control points within the pathway. nih.gov This could reveal new targets for therapeutic intervention.

Understand disease states: Systems biology approaches can be used to model the dysregulation of pyrimidine metabolism in diseases like cancer and inherited metabolic disorders. numberanalytics.commedrxiv.org This can aid in the diagnosis of complex disorders with overlapping biomarkers and help to identify personalized treatment strategies. medrxiv.org

These in-silico models, validated by experimental data, will provide a more dynamic and integrated view of pyrimidine metabolism, moving beyond the study of individual components to a comprehensive understanding of the entire system.

Comparative Enzymology Across Diverse Organisms

The enzyme responsible for the decarboxylation of OMP, OMP decarboxylase (OMPDC), is found across all domains of life, highlighting its essential role in pyrimidine biosynthesis. wikipedia.orgcdnsciencepub.com However, the structure and organization of this enzyme can vary significantly between different organisms. pnas.orgcdnsciencepub.com Comparative enzymology, which studies the differences and similarities of enzymes from various species, can provide valuable insights into enzyme evolution, structure-function relationships, and potential targets for species-specific drug design.

In bacteria and yeast, OMPDC typically exists as a single-function, dimeric enzyme. wikipedia.orgpnas.org In contrast, in mammals and other higher organisms, OMPDC is part of a larger, bifunctional enzyme called UMP synthase, which also catalyzes the preceding step in the pathway. wikipedia.orgwikipedia.org Despite these structural differences, the core catalytic domain and many key active site residues are conserved. pnas.orgcdnsciencepub.com

Future research in comparative enzymology of OMPDC will likely involve:

Sequence and structural analysis: Comparing the amino acid sequences and three-dimensional structures of OMPDC from a wider range of organisms, including extremophiles and pathogens, can reveal adaptations to different cellular environments and highlight conserved catalytic motifs. cdnsciencepub.comcdnsciencepub.comnih.gov

Mechanistic studies: Investigating whether the subtle details of the catalytic mechanism differ between monofunctional and bifunctional enzymes, and how these differences might affect regulation and substrate specificity.

Inhibitor design: The structural variations between OMPDCs of different species, particularly between mammals and pathogenic microorganisms, can be exploited to design inhibitors that are highly selective for the pathogen's enzyme, leading to the development of novel antimicrobial agents with fewer side effects.

By studying the diversity of OMPDC across nature, scientists can gain a deeper appreciation for the evolutionary solutions to a fundamental biochemical problem and leverage this knowledge for biotechnological and therapeutic applications.

Q & A

Q. What is the biochemical role of orotidine 5'-monophosphate trisodium salt (OMP) in microbial DNA synthesis?

OMP serves as a critical intermediate in the de novo pyrimidine biosynthesis pathway. It is synthesized by orotate phosphoribosyltransferase (OPRT) using phosphoribosyl pyrophosphate (PRPP) and orotic acid (OA) as substrates. OMP is subsequently decarboxylated by OMP decarboxylase (OMPDC) to form uridine 5'-monophosphate (UMP), a precursor for RNA and DNA synthesis in microbes like M. tuberculosis, S. cerevisiae, and P. falciparum .

Q. What protocols are recommended for synthesizing OMP in vitro?

OMP can be synthesized enzymatically using modified literature procedures:

- Step 1: Prepare uridine 5'-monophosphate (UMP) as a starting material.

- Step 2: Use OPRT (EC 2.4.2.10) to catalyze the reaction between PRPP and OA under buffered conditions (e.g., 3-(N-morpholino)propanesulfonic acid [MOPS], pH 7.5).

- Step 3: Purify the product via anion-exchange chromatography or HPLC, with validation by NMR or mass spectrometry .

Q. How should OMP be stored to maintain stability in laboratory settings?

OMP is hygroscopic and sensitive to enzymatic degradation. Store lyophilized OMP at –20°C in airtight containers with desiccants. For solutions, use sterile, deionized water (e.g., Milli-Q-purified) and aliquot to avoid freeze-thaw cycles. Buffering with MOPS (pH 7.0–7.5) enhances stability .

Advanced Research Questions

Q. How can isotope labeling resolve mechanistic ambiguities in OMP decarboxylase (OMPDC) catalysis?

Deuterium isotope experiments (e.g., [6-²H]-OMP in H₂O/D₂O mixtures) quantify proton transfer kinetics during decarboxylation. The product ratio ([6-¹H]-UMP vs. [6-²H]-UMP) reflects the solvent isotope effect, confirming whether protonation occurs before or after the rate-limiting step. This method is critical for distinguishing between concerted and stepwise mechanisms .

Q. What structural insights explain the catalytic proficiency of OMPDC?

X-ray crystallography of OMPDC-substrate complexes reveals:

- Active-site loop dynamics: A flexible loop (residues 150–170 in human OMPDC) closes upon substrate binding, stabilizing the transition state through hydrogen bonding with the phosphate group.

- Remote interactions: Phosphodianion binding at a distal site induces conformational changes that enhance catalytic efficiency by ~10¹⁷-fold. Mutagenesis of key residues (e.g., Asp70, Lys93) disrupts these interactions, validating their role in transition-state stabilization .

Q. How do mutations in OMPDC affect substrate kinetics, and how can contradictory data be reconciled?

Site-directed mutants (e.g., D70N, K93A) often show reduced values but unchanged , suggesting impaired transition-state stabilization rather than substrate binding. Contradictions in kinetic parameters may arise from differences in assay conditions (e.g., buffer ionic strength, temperature). Standardizing protocols (e.g., 25°C, 50 mM MOPS, pH 7.5) and using isothermal titration calorimetry (ITC) for binding affinity measurements can resolve discrepancies .

Q. What strategies optimize OMPDC inhibition for antimicrobial drug development?

- Substrate analogs: 5-Fluoro-OMP (5-FOMP) acts as a mechanism-based inhibitor, exploiting the enzyme’s decarboxylation activity to generate a reactive intermediate.

- Transition-state mimics: Tetrahedral oxyanion analogs (e.g., barbituric acid ribonucleotide) mimic the decarboxylation transition state, achieving nanomolar inhibition.

- Combination therapy: Pairing OMPDC inhibitors with UMP synthase blockers (e.g., pyrazofurin) prevents salvage pathway compensation in pathogens .

Methodological Notes

- Data Validation: Always cross-validate OMP purity using orthogonal techniques (e.g., HPLC with UV detection at 268 nm and LC-MS for molecular weight confirmation) .

- Enzyme Assays: For OMPDC activity assays, monitor CO₂ release via manometric methods or UMP formation spectrophotometrically (ΔA₂₆₈) .

- Structural Studies: Cryo-cooling (100 K) and synchrotron radiation (λ = 1.0 Å) improve resolution in OMPDC crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.